(2S,4S,5R)-5-[6-(BENZYLAMINO)PURIN-9-YL]-N-ETHYL-3,4-DIHYDROXYOXOLANE-2-CARBOXAMIDE
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Overview
Description
N6-Benzyl-5’-ethylcarboxamido Adenosine is a selective agonist for the A3 adenosine receptor. This compound is known for its high affinity and specificity towards the A3 subtype of adenosine receptors, which are involved in various physiological processes including inflammation, immune response, and cell proliferation .
Mechanism of Action
Target of Action
The primary target of N6-Benzyl-5’-ethylcarboxamido Adenosine is the A3 adenosine receptor . This receptor is a protein that plays a crucial role in many biological functions such as signal transduction and regulation of heart rate.
Mode of Action
N6-Benzyl-5’-ethylcarboxamido Adenosine acts as a selective agonist for the A3 adenosine receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, N6-Benzyl-5’-ethylcarboxamido Adenosine binds to the A3 adenosine receptor, activating it.
Biochemical Analysis
Biochemical Properties
N6-Benzyl-5’-ethylcarboxamido Adenosine interacts with the A3 adenosine receptor, a protein that plays a crucial role in many biochemical reactions . The nature of these interactions is selective, meaning that N6-Benzyl-5’-ethylcarboxamido Adenosine binds preferentially to the A3 receptor over other types of adenosine receptors .
Molecular Mechanism
The molecular mechanism of N6-Benzyl-5’-ethylcarboxamido Adenosine involves its binding to the A3 adenosine receptor This binding can lead to changes in gene expression and may result in the activation or inhibition of enzymes
Metabolic Pathways
N6-Benzyl-5’-ethylcarboxamido Adenosine is likely involved in the adenosine receptor metabolic pathway due to its interaction with the A3 adenosine receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzyl-5’-ethylcarboxamido Adenosine typically involves the modification of adenosineThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of N6-Benzyl-5’-ethylcarboxamido Adenosine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N6-Benzyl-5’-ethylcarboxamido Adenosine undergoes various chemical reactions including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to modify the oxidation state of the molecule, affecting its reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH to ensure the desired reaction occurs efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of functionalized adenosine derivatives .
Scientific Research Applications
N6-Benzyl-5’-ethylcarboxamido Adenosine has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptors.
Biology: Employed in research on cell signaling pathways and receptor pharmacology.
Medicine: Investigated for its potential therapeutic effects in conditions like inflammation, cancer, and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting adenosine receptors.
Comparison with Similar Compounds
Similar Compounds
N6-Benzyladenosine: Another selective A3 adenosine receptor agonist but lacks the ethylcarboxamido group.
N6-Cyclopentyladenosine: A selective A1 adenosine receptor agonist, differing in receptor subtype specificity.
N6-(3-Iodobenzyl)adenosine-5’-N-methyluronamide: A potent A3 adenosine receptor agonist with a different substitution pattern.
Uniqueness
N6-Benzyl-5’-ethylcarboxamido Adenosine is unique due to its high selectivity and affinity for the A3 adenosine receptor, making it a valuable tool in research and potential therapeutic applications. Its specific structure allows for targeted modulation of the A3 receptor, which is not as effectively achieved by other similar compounds .
Properties
CAS No. |
152918-32-6 |
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Molecular Formula |
C19H22N6O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C19H22N6O4/c1-2-20-18(28)15-13(26)14(27)19(29-15)25-10-24-12-16(22-9-23-17(12)25)21-8-11-6-4-3-5-7-11/h3-7,9-10,13-15,19,26-27H,2,8H2,1H3,(H,20,28)(H,21,22,23)/t13-,14+,15-,19+/m0/s1 |
InChI Key |
VVHDYJFDZYHAMR-QCUYGVNKSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
Synonyms |
1-Deoxy-N-ethyl-1-[6-[(phenylmethyl)amino]-9H-purin-9-yl]-β-D-ribofuranuronamide; N6-Benzyl-NECA; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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